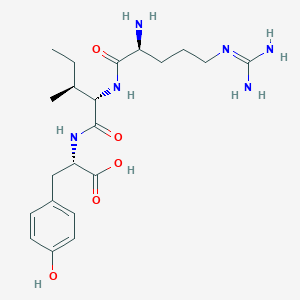
2,2'-Bis(2,2-dibromoethenyl)-6,6'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl is a synthetic organic compound characterized by its unique structure, which includes two brominated ethenyl groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl typically involves the bromination of ethenyl groups attached to a biphenyl core. One common method is the bromodesilylation of trimethylsilyl groups using N-bromosuccinimide (NBS) as the brominating agent . This reaction is carried out under controlled conditions to ensure the selective bromination of the ethenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the brominated ethenyl groups to less reactive species.
Substitution: The bromine atoms in the ethenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce dehalogenated derivatives.
Applications De Recherche Scientifique
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research into its derivatives could lead to the discovery of new pharmaceutical agents with therapeutic properties.
Mécanisme D'action
The mechanism by which 2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl exerts its effects depends on its specific application. In chemical reactions, the brominated ethenyl groups act as reactive sites for further functionalization. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(2,2-dibromoethenyl)biphenyl: A similar compound without the dimethyl groups.
2,2’-Bis(2,2-dibromoethenyl)-1,1’-biphenyl: Another variant with different substitution patterns on the biphenyl core.
Uniqueness
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl is unique due to the presence of both brominated ethenyl groups and dimethyl substitutions on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
403618-83-7 |
|---|---|
Formule moléculaire |
C18H14Br4 |
Poids moléculaire |
549.9 g/mol |
Nom IUPAC |
1-(2,2-dibromoethenyl)-2-[2-(2,2-dibromoethenyl)-6-methylphenyl]-3-methylbenzene |
InChI |
InChI=1S/C18H14Br4/c1-11-5-3-7-13(9-15(19)20)17(11)18-12(2)6-4-8-14(18)10-16(21)22/h3-10H,1-2H3 |
Clé InChI |
IOBDHOQSBPXPHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C=C(Br)Br)C2=C(C=CC=C2C=C(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
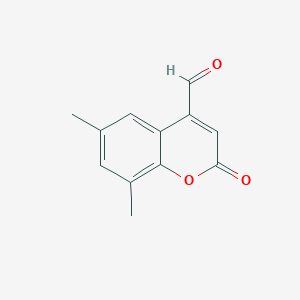
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)
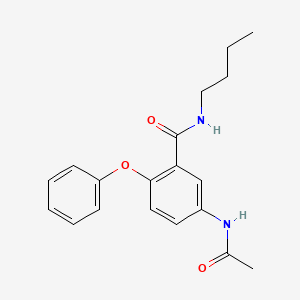


![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
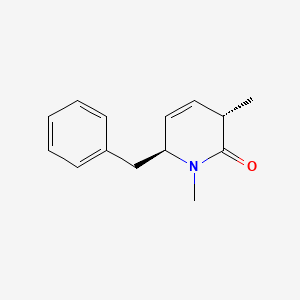
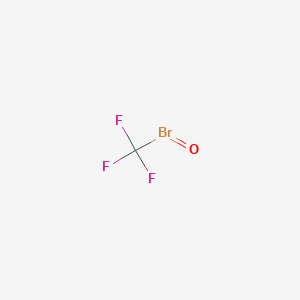
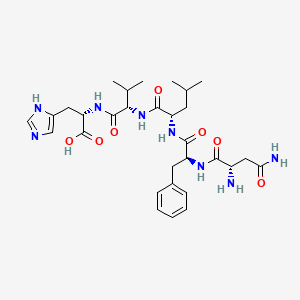
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
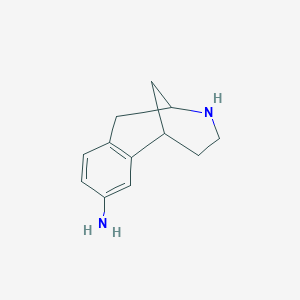
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)
